tert-Butyl (trans-2-(2,5-difluorophenyl)-3,4-dihydro-2H-pyran-3-yl)carbamate
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Overview
Description
tert-butyl ((2R,3S)-2-(2,5-difluorophenyl)-3,4-dihydro-2H-pyran-3-yl)carbamate: is a synthetic organic compound that features a tert-butyl group, a difluorophenyl group, and a dihydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ((2R,3S)-2-(2,5-difluorophenyl)-3,4-dihydro-2H-pyran-3-yl)carbamate typically involves multiple steps:
Formation of the dihydropyran ring: This can be achieved through a cyclization reaction involving appropriate starting materials such as 2,5-difluorobenzaldehyde and a suitable dihydropyran precursor.
Introduction of the tert-butyl group: This step often involves the use of tert-butyl chloroformate in the presence of a base like triethylamine to form the carbamate linkage.
Final purification: The compound is purified using techniques such as column chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyran ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the difluorophenyl group or the dihydropyran ring, resulting in the formation of reduced products.
Substitution: The difluorophenyl group can participate in substitution reactions, where one or both fluorine atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the dihydropyran ring.
Reduction: Reduced forms of the difluorophenyl group or the dihydropyran ring.
Substitution: Products with substituted difluorophenyl groups.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science: Its unique structural properties make it a candidate for the development of new materials with specific functionalities.
Biology and Medicine
Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in designing molecules that can interact with specific biological targets.
Biological Probes: It can be used as a probe in biological studies to investigate the function of various biomolecules.
Industry
Polymer Chemistry: The compound can be incorporated into polymers to impart specific properties such as increased stability or reactivity.
Agriculture: It may find applications in the development of agrochemicals with enhanced efficacy and safety profiles.
Mechanism of Action
The mechanism by which tert-butyl ((2R,3S)-2-(2,5-difluorophenyl)-3,4-dihydro-2H-pyran-3-yl)carbamate exerts its effects depends on its specific application. In drug development, for example, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluorophenyl group and the dihydropyran ring can play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl ((2R,3S)-2-(2,4-difluorophenyl)-3,4-dihydro-2H-pyran-3-yl)carbamate
- tert-butyl ((2R,3S)-2-(2,6-difluorophenyl)-3,4-dihydro-2H-pyran-3-yl)carbamate
- tert-butyl ((2R,3S)-2-(3,5-difluorophenyl)-3,4-dihydro-2H-pyran-3-yl)carbamate
Uniqueness
The unique combination of the tert-butyl group, the difluorophenyl group, and the dihydropyran ring in tert-butyl ((2R,3S)-2-(2,5-difluorophenyl)-3,4-dihydro-2H-pyran-3-yl)carbamate imparts distinct chemical and physical properties. This makes it particularly valuable in applications where specific reactivity patterns or structural features are required.
Properties
IUPAC Name |
tert-butyl N-[2-(2,5-difluorophenyl)-3,4-dihydro-2H-pyran-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F2NO3/c1-16(2,3)22-15(20)19-13-5-4-8-21-14(13)11-9-10(17)6-7-12(11)18/h4,6-9,13-14H,5H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLXPRJZWYJVTID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC=COC1C2=C(C=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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